molecular formula C12H14N2O3 B2826690 N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide CAS No. 345366-87-2

N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2826690
CAS No.: 345366-87-2
M. Wt: 234.255
InChI Key: GTFVRRWSJNCHRH-UHFFFAOYSA-N
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Description

Historical Evolution of Oxalamide Research

The genesis of oxalamide chemistry traces to the mid-20th century, with early investigations focusing on their synthesis and agricultural applications. Oxamide, the parent compound, was initially valorized as a slow-release nitrogen fertilizer due to its hydrolysis-resistant properties. However, the late 20th century witnessed a paradigm shift toward pharmaceutical applications, driven by the need for novel antiviral and antiparasitic agents.

A landmark study in 2009 demonstrated the antimalarial efficacy of oxalamide-triazine hybrids, achieving 70.45% suppression against Plasmodium yoelii in vivo. Concurrently, oxalamides gained traction as HIV-1 gp120 antagonists, with researchers exploiting their ability to occupy the Phe43 cavity—a critical site for viral entry. The integration of cyclopropyl groups, as seen in N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide, emerged from structure-activity relationship (SAR) studies aimed at enhancing binding affinity and metabolic stability.

Significance of this compound in Medicinal Chemistry

The compound’s design leverages two pharmacophoric elements:

  • Cyclopropyl Group : The strained three-membered ring confers rigidity, reducing conformational entropy and improving target selectivity. This moiety is prevalent in drugs like cyclopropylamine-based antidepressants, underscoring its pharmacokinetic advantages.
  • 2-Methoxyphenyl Group : The methoxy substituent enhances electron density, facilitating π-π interactions with aromatic residues in biological targets. For instance, in HIV gp120, this group may stabilize binding to the CD4-binding site.

Hybridization of these groups creates a synergistic effect, as evidenced by the compound’s intermediate polarity (logP ≈ 2.1), which balances aqueous solubility and membrane permeability. Patent literature further corroborates its utility, with cyclopropane-oxalamide derivatives showing nanomolar affinity for viral and parasitic targets.

Theoretical Framework for Oxalamide Research

The compound’s efficacy is rooted in molecular recognition principles:

  • Hydrogen Bonding : The oxalamide core forms bidentate hydrogen bonds with backbone amides of target proteins, as observed in HIV gp120’s Phe43 cavity.
  • Steric Complementarity : The cyclopropyl group’s planar geometry aligns with hydrophobic pockets, minimizing off-target interactions. Molecular dynamics simulations suggest a binding energy of −8.2 kcal/mol for gp120 complexes.
  • Electronic Effects : The methoxy group’s electron-donating nature modulates the oxalamide’s electron density, enhancing its interaction with electrophilic residues.

SAR studies reveal that N-alkylation (e.g., cyclopropyl) improves metabolic stability by shielding the amide bond from hydrolytic enzymes, while aryl substitutions (e.g., 2-methoxyphenyl) optimize target engagement.

Current Research Landscape

Recent advancements emphasize structural diversification and target multiplexing:

  • Antiviral Applications : A 2019 review highlighted oxalamides as third-generation HIV entry inhibitors, with derivatives showing EC~50~ values < 10 nM against resistant strains.
  • Antiparasitic Agents : Hybrid oxalamide-4-aminoquinolines exhibit dual-stage activity against Plasmodium, inhibiting heme detoxification and DNA replication.
  • Synthetic Innovations : Copper-catalyzed Ullmann-Goldberg reactions enable efficient N-arylation of oxalamides, facilitating library synthesis for high-throughput screening.

Ongoing clinical trials focus on optimizing bioavailability, with prodrug strategies (e.g., esterification of the methoxy group) under investigation. Furthermore, computational fragment-based drug design (FBDD) is being employed to identify allosteric modulators of viral polymerases and proteases.

Properties

IUPAC Name

N-cyclopropyl-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)14-12(16)11(15)13-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFVRRWSJNCHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of amines with oxalyl chloride in a basic medium. A common synthetic route includes the following steps :

    Reaction Setup: Oxalyl chloride (2.5 mmol) is added dropwise to a cold solution of the amine (5 mmol) in tetrahydrofuran (40 ml) containing a few drops of triethylamine.

    Reaction Conditions: The solution is stirred at room temperature for 24 hours.

    Monitoring: Thin layer chromatography is used to monitor the completion of the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide group into amine derivatives.

    Substitution: The compound can undergo substitution reactions where the methoxy group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide has several scientific research applications :

    Medicinal Chemistry: It has been studied for its potential as a lipoxygenase inhibitor, which is important in the treatment of inflammatory diseases and cancer.

    Biological Studies: The compound’s ability to inhibit enzymes makes it a valuable tool in biochemical research.

    Material Science:

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of fatty acids . This inhibition is crucial in reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound Substituents Melting Point (°C) $T_c$ Increase (°C) Miscibility in PHB Melt
N1-Cyclopropyl-N2-(2-methoxyphenyl)oxalamide Cyclopropyl, 2-methoxy Inferred: 190–210 Moderate Low
Compound 1 Aliphatic chains 203.4 +35 Moderate
Compound 2 PHB-like end groups Not reported +40 High
Compound 58 Cyclopropyl, 4-methoxy Not reported Inferred: +30–35 Moderate

Research Findings and Mechanistic Insights

  • Hydrogen Bonding : Oxalamides with para-substituted aromatic groups (e.g., compound 58) exhibit stronger hydrogen bonding than ortho-substituted analogs, as steric hindrance in the latter disrupts network formation .
  • Miscibility-Phase Separation Balance : Flexible spacers (e.g., in compound 2) enhance melt miscibility, enabling phase separation near PHB’s $T_c$, whereas rigid groups (e.g., cyclopropyl) may delay separation, reducing nucleation efficiency .

Biological Activity

N1-Cyclopropyl-N2-(2-methoxyphenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound contains an oxalamide functional group, characterized by the structure CONHCO\text{CONHCO}. The cyclopropyl and methoxyphenyl substituents contribute to its unique properties, potentially enhancing its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The compound may modulate various cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Anticancer Activity

Recent studies have investigated the anticancer potential of oxalamide derivatives, including this compound. In vitro assays have shown promising cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
CompoundIC50 (µM)Cell Line
This compound5.3A549
This compound4.8HeLa
This compound6.0MCF-7

These results indicate that the compound exhibits significant antiproliferative activity, suggesting its potential as a chemotherapeutic agent.

Mechanistic Studies

Mechanistic studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a dual mechanism involving both cell cycle arrest and apoptosis.

Study 1: In Vivo Efficacy

A preclinical study evaluated the efficacy of this compound in a mouse model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential for further development as an anticancer drug.

Study 2: Toxicity Profile

Another critical aspect of evaluating new compounds is their toxicity profile. In a toxicity study using human liver cell lines (HepG2), this compound exhibited low cytotoxicity with an IC50 value greater than 50 µM, indicating a favorable safety margin for therapeutic use.

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